
Deutivacaftor
Descripción
Overview of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Dysfunction in Cystic Fibrosis Research
Cystic fibrosis (CF) is a multisystem genetic disorder fundamentally caused by a dysfunctional protein. wikipedia.orgcff.org This protein, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), is an ion channel that plays a crucial role in maintaining the balance of salt and water on many surfaces in the body, such as the lungs. cff.orgcff.org
Genetic Basis of CFTR Protein AberrationsCF is an autosomal recessive disease, meaning an individual must inherit two copies of a mutated CFTR gene, one from each parent, to have the condition.wikipedia.orgcff.orgnumberanalytics.comThe CFTR gene is located on chromosome 7 and provides the instructions for making the CFTR protein.wikipedia.orgnumberanalytics.comOver 2,000 mutations in the CFTR gene have been identified.nih.govThese mutations are grouped into different classes based on how they affect the protein.portico.orgals-journal.comSome mutations prevent the protein from being created at all, while others result in a misfolded, non-functional protein that is degraded by the cell.cff.orgcff.orgThe most common mutation, present in about 90% of patients with CF, is F508del, which involves the deletion of a single amino acid (phenylalanine) at position 508, leading to a misfolded and unstable protein.wikipedia.orgersnet.org
Evolution of CFTR Modulator Research Paradigms
Research into treating the underlying cause of CF has led to the development of small molecules known as CFTR modulators. nih.gov These therapies are designed to correct the specific defects in the CFTR protein caused by various mutations. cff.org
Advancements in CFTR Corrector Molecules and Multi-Component Therapeutic StrategiesFor the most common F508del mutation, a potentiator alone is insufficient because very little of the misfolded protein reaches the cell surface.nih.govThis led to the development of "corrector" molecules.acs.orgCorrectors, such as lumacaftor and tezacaftor, help the misfolded F508del-CFTR protein to fold correctly, allowing it to be trafficked to and installed in the cell membrane.cff.orgnih.gov
This realization prompted the development of dual-combination therapies, pairing a corrector with a potentiator (e.g., lumacaftor/ivacaftor and tezacaftor/ivacaftor). nih.govanalesdepediatria.org The next evolution was triple-combination therapy, such as elexacaftor/tezacaftor/ivacaftor, which incorporates two different correctors with a potentiator to achieve even greater restoration of CFTR protein quantity and function at the cell surface. cff.orgnih.govnih.gov This multi-component strategy has become the standard of care for a large percentage of the CF population. nih.gov
Deuteration as a Targeted Strategy in Chemical Compound Development
Deuteration is a strategy used in medicinal chemistry to improve a drug's properties by selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium. juniperpublishers.comnih.gov The key principle behind this strategy is the kinetic isotope effect. A carbon-deuterium (C-D) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in
This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes in the body, particularly cytochrome P450 (CYP) enzymes. unibestpharm.comnih.gov By slowing down the rate of metabolism, deuteration can lead to several potential pharmacokinetic advantages, including:
Improved Metabolic Stability: The drug is broken down more slowly. unibestpharm.comtandfonline.com
Longer Half-life: The drug remains in the body for a longer period. juniperpublishers.cominformaticsjournals.co.in
Increased Drug Exposure: Higher concentrations of the drug can be maintained in the bloodstream. frontiersin.org
This approach offers the potential to create "differentiated drugs" with improved profiles, such as allowing for less frequent dosing, which was the primary research rationale for developing deutivacaftor as a deuterated analog of ivacaftor. juniperpublishers.comnih.govfrontiersin.org
Propiedades
IUPAC Name |
N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-ASMGOKTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1413431-07-8 | |
Record name | Deutivacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deutivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEUTIVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Deutivacaftor Action
Direct Potentiation of CFTR Channel Gating Mechanisms
Deutivacaftor directly targets the CFTR protein, a chloride and bicarbonate channel located on the apical membrane of epithelial cells. afp.comfirstwordpharma.com In individuals with cystic fibrosis (CF), mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport and the accumulation of thick, sticky mucus in various organs, particularly the lungs. afp.comfirstwordpharma.com this compound acts as a potentiator, meaning it enhances the function of CFTR channels that are already present at the cell surface. vrtx.com
Investigating the Binding Interactions of this compound with CFTR Protein
While specific high-resolution structural studies of this compound bound to CFTR are not yet publicly available, significant insights can be drawn from studies on its parent compound, ivacaftor. Cryo-electron microscopy (cryo-EM) studies of human CFTR in complex with ivacaftor have revealed that the potentiator binds to a specific site on the protein. researchgate.netnih.gov This binding pocket is located at the interface between the transmembrane domains (TMDs) of the CFTR protein, specifically within a cleft formed by transmembrane helices 4, 5, and 8. researchgate.netnih.gov This region is believed to act as a hinge involved in the conformational changes associated with channel gating. researchgate.net
Further research using photoactivatable probes of ivacaftor has suggested the possibility of multiple interaction sites. nih.gov These studies identified labeling in both the transmembrane region and a cytosolic loop, specifically intracellular loop 4 (ICL4). nih.gov This suggests a more complex interaction than a single binding site, where binding at one location may allosterically modulate the protein's conformation and function. Given the structural similarity between this compound and ivacaftor, it is highly probable that this compound interacts with CFTR at these same or very similar locations.
Molecular Mechanisms of Chloride Channel Open Probability Enhancement by this compound
The primary mechanism by which this compound enhances CFTR function is by increasing the channel's open probability (Pₒ). vrtx.comdrugs.com The CFTR channel undergoes a cycle of opening and closing, and potentiators like this compound effectively "prop the gate open" for longer periods. cff.org This allows for a greater flow of chloride ions across the cell membrane, which in turn helps to hydrate the mucus layer. afp.comfirstwordpharma.comvrtx.comrespiratory-therapy.com
By binding to the hinge region of the TMDs, it is hypothesized that this compound stabilizes the open conformation of the CFTR channel. researchgate.net This stabilization makes it energetically more favorable for the channel to remain open, thereby increasing the duration of chloride ion transport with each channel opening event. The ultimate effect is a significant increase in the total amount of chloride transported across the epithelial cell membrane, leading to a reduction in the viscosity of mucus. drugs.comalyftrek.com
Mechanistic Synergism within this compound Combination Therapies
The therapeutic efficacy of this compound is most pronounced when used in combination with other CFTR modulators known as correctors. drugs.comcff.org This synergistic approach addresses multiple defects in the CFTR protein, leading to a more comprehensive restoration of its function.
Role of this compound in Multi-Component CFTR Modulator Regimens (e.g., with Vanzacaftor and Tezacaftor)
This compound is a key component of the triple combination therapy Alyftrek™, which also includes two correctors: vanzacaftor and tezacaftor. drugs.comcff.org Correctors and potentiators have distinct but complementary mechanisms of action. Correctors, such as vanzacaftor and tezacaftor, are designed to address the primary defect caused by the most common CF-causing mutation, F508del. drugs.comcff.org This mutation results in a misfolded CFTR protein that is targeted for premature degradation and therefore does not reach the cell surface in sufficient quantities. frontiersin.org
Elucidating Corrector-Potentiator Molecular Interactions on CFTR Protein Trafficking and Maturation
The synergy between correctors and potentiators is a result of their sequential and cooperative actions on the CFTR protein. In vitro studies using Fischer Rat Thyroid (FRT) cell lines expressing mutant CFTR have demonstrated that the triple combination of vanzacaftor, tezacaftor, and this compound leads to a significant increase in chloride transport. drugs.com The threshold for a responsive mutation is generally considered to be a treatment-induced increase in chloride transport of at least 10% of the normal level. drugs.com Clinical trial data has shown that this combination therapy leads to substantial reductions in sweat chloride levels, a key biomarker of CFTR function, often to levels seen in individuals who are only carriers of a single CF mutation or even those without CF. cysticfibrosis.org.ukvrtx.comvrtx.com This indicates a highly effective restoration of CFTR function.
The table below summarizes the roles of the individual components in the vanzacaftor/tezacaftor/deutivacaftor combination therapy:
Component | Class | Primary Mechanism of Action |
Vanzacaftor | Corrector | Facilitates cellular processing and trafficking of mutant CFTR to the cell surface. afp.comfirstwordpharma.comvrtx.comdrugs.comrespiratory-therapy.com |
Tezacaftor | Corrector | Binds to a different site than vanzacaftor to additively aid in the correction of misfolded CFTR. alyftrekhcp.comdrugs.combcbsfl.com |
This compound | Potentiator | Increases the channel open probability (gating) of CFTR protein at the cell surface. vrtx.comdrugs.comdrugbank.com |
High-Resolution Structural Investigations of CFTR-Deutivacaftor Interactions
As of mid-2025, specific high-resolution cryo-EM structures of this compound in complex with the CFTR protein have not been published. However, the field of structural biology has made significant strides in visualizing the CFTR protein and its interactions with other modulators. High-resolution structures of CFTR have been determined in various states, providing crucial insights into the molecular mechanisms of channel function and modulation. mdpi.comcff.org
The cryo-EM structure of the F508del-CFTR mutant in complex with the triple combination of elexacaftor, tezacaftor, and ivacaftor (Trikafta®) has been solved. discngine.comfrontiersin.org These studies have unambiguously shown the distinct binding sites for each component, illustrating the structural basis for their synergistic action. discngine.com Ivacaftor and tezacaftor were found to bind to the F508del mutant in a manner consistent with previous studies on the wild-type protein. discngine.com
Given that this compound is a deuterated form of ivacaftor, it is anticipated that its binding site and mechanism of action will be very similar. Future high-resolution structural studies of the vanzacaftor/tezacaftor/deutivacaftor combination bound to CFTR will be invaluable for a more precise understanding of the molecular interactions and the structural basis for the enhanced efficacy of this next-generation CFTR modulator therapy. These studies will likely confirm the binding of this compound to the "potentiator pocket" at the TMD interface and provide a detailed picture of the conformational changes induced by the binding of all three drugs.
Identification of this compound Binding Sites on the CFTR Protein
While direct studies on the binding site of this compound are limited, its structural and functional similarity to ivacaftor provides strong evidence for a shared binding location on the CFTR protein. cff.orgmdpi.com The CFTR protein is comprised of five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. mdpi.comnih.gov Research, including cryo-electron microscopy (cryo-EM) and photoactivatable probe studies, has pinpointed the binding site of ivacaftor, and by extension this compound, to a specific pocket within the transmembrane domains. nih.govfrontiersin.org
This binding site is not at the interface of different domains but is an intrasubunit pocket formed by transmembrane helices of the CFTR protein. nih.gov Specifically, it is located at the interface between the first and second transmembrane domains (TMD1 and TMD2). frontiersin.org Key amino acid residues from transmembrane helices 4, 5, and 8 have been identified as forming this binding pocket. nih.govfrontiersin.org Further studies using hydrogen/deuterium exchange mass spectrometry have also suggested the involvement of intracellular loop 4 (ICL4) in the binding of ivacaftor. nih.gov The binding of the potentiator to this site is allosteric, meaning it influences the protein's function from a distance. mdpi.com
Domain | Structural Element | Significance in Binding |
---|---|---|
Transmembrane Domain 1 (TMD1) | Transmembrane Helices 4 & 5 | Forms a significant part of the potentiator binding pocket. nih.govfrontiersin.org |
Transmembrane Domain 2 (TMD2) | Transmembrane Helix 8 | Contributes to the formation of the binding pocket at the TMD1/TMD2 interface. nih.govfrontiersin.org |
Intracellular Loop 4 (ICL4) | - | Identified as a potential interaction site through hydrogen/deuterium exchange studies. nih.gov |
Analysis of Conformational Dynamics of CFTR Induced by this compound Binding
The binding of this compound induces critical conformational changes in the CFTR protein, which are essential for its potentiating activity. plos.org The gating of the CFTR channel is a dynamic process involving transitions between closed and open states, regulated by the binding and hydrolysis of adenosine triphosphate (ATP) at the NBDs. mdpi.complos.org In many CF-causing mutations, the probability of the channel being in the open state is significantly diminished.
This compound binding at the transmembrane domain interface allosterically modulates the entire CFTR protein structure. mdpi.comelifesciences.org This binding event is thought to stabilize the open-channel conformation, effectively "greasing the wheels" of the conformational changes required for channel opening. frontiersin.org By lowering the energy barrier for the transition from the closed to the open state, this compound increases the likelihood that the channel will be open and functional. mdpi.com This is particularly crucial for CFTR mutants with gating defects, where the intrinsic stability of the open state is compromised. elifesciences.org
Impact on Nucleotide-Binding Domain Dimerization and Hierarchical Gating of the CFTR Channel
The opening and closing of the CFTR channel are intricately linked to the dimerization of its two NBDs, a process fueled by ATP. elifesciences.orgresearcher.life The formation of a tight NBD dimer leads to channel opening, while its subsequent dissociation after ATP hydrolysis results in channel closure. elifesciences.org This hierarchical gating process is often impaired in CFTR mutations. nih.gov
This compound's allosteric effect extends to the NBDs, where it enhances the stability of the dimerized state. mdpi.com This means that even when NBD dimerization is inherently unstable due to a mutation, this compound can help to overcome this defect. elifesciences.org The drug does not replace the need for ATP but rather makes the ATP-dependent opening more efficient by stabilizing the open-channel conformation. mdpi.comnih.gov This leads to an increase in the channel's open probability (Po) and a longer mean open time, resulting in greater chloride transport. mdpi.comfrontiersin.org
Gating Parameter | Effect of this compound | Underlying Mechanism |
---|---|---|
Channel Open Probability (Po) | Increased. drugs.comvrtx.comalyftrekhcp.com | Stabilization of the open-channel conformation. frontiersin.org |
Nucleotide-Binding Domain (NBD) Dimerization | Enhanced stability. mdpi.com | Allosteric modulation from the transmembrane binding site. mdpi.com |
Gating Efficiency | Increased. mdpi.com | Lowers the energy barrier for the transition to the open state. mdpi.com |
Preclinical Pharmacological and Pharmacokinetic Research of Deutivacaftor
In Vitro Assessment of CFTR Potentiation Efficacy of Deutivacaftor
Functional Assays in Human Bronchial Epithelial (HBE) Cells and Other Cellular Models
The efficacy of this compound in potentiating CFTR function has been evaluated in various in vitro models, including primary human bronchial epithelial (HBE) cells and Fischer Rat Thyroid (FRT) cell lines engineered to express specific CFTR mutations. drugs.comfrontiersin.org In these cellular models, this compound, often in combination with CFTR correctors like tezacaftor and vanzacaftor, has been shown to increase CFTR-mediated chloride transport. drugs.commedchemexpress.com The primary function of a potentiator like this compound is to increase the likelihood that the CFTR channel will be open, thereby facilitating the flow of chloride ions across the cell membrane. mdpi.comdrugbank.compatsnap.com This increased ion transport helps to restore the hydration of the cell surface, a critical factor in maintaining healthy mucus consistency. drugbank.com
Comparative Analysis of Potency Between this compound and Ivacaftor in Preclinical Systems
Preclinical studies have demonstrated that this compound possesses a pharmacological potency similar to its parent compound, ivacaftor. researchgate.netresearchgate.net Both molecules effectively potentiate the activity of the CFTR protein. researchgate.netmdpi.com The key distinction lies not in their inherent ability to activate the channel, but in the metabolic stability conferred by deuteration. researchgate.netmdpi.com In vitro experiments have shown that while the pharmacological activity is comparable, the structural modification in this compound leads to an altered metabolic profile. researchgate.netresearchgate.net
Measurement of Chloride Transport and Ion Channel Activity in Reconstituted Systems and Cell Lines
The effect of this compound on chloride transport is a primary measure of its efficacy. drugs.com Ussing chamber electrophysiology studies are a standard method used to assess ion transport across epithelial tissues. In these experiments, FRT cell lines expressing mutated CFTR proteins are treated with this compound (often in combination with correctors), and the resulting change in chloride transport is measured. drugs.com An increase in chloride transport of at least 10% of the normal level over baseline is considered a responsive threshold. drugs.com This measurement of enhanced ion channel activity provides direct evidence of the compound's ability to restore the function of the defective CFTR protein. mdpi.compatsnap.com
Pharmacokinetic Profile Modifications Resulting from Deuteration of this compound
The deuteration of ivacaftor to create this compound was strategically undertaken to improve its pharmacokinetic properties. patsnap.cominformaticsjournals.co.in The substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. informaticsjournals.co.in This increased bond strength can slow down the rate of metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes. researchgate.net
Research on Enhanced Metabolic Stability of this compound In Vitro
In vitro metabolic stability assays are crucial for predicting how a drug will be processed in the body. nuvisan.com These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com Research has shown that this compound exhibits markedly enhanced metabolic stability in vitro compared to ivacaftor. researchgate.netresearchgate.netnih.gov Specifically, the deuterium isotope effect for this compound metabolism mediated by CYP enzymes was found to be significant. researchgate.netresearchgate.net This enhanced stability is a direct result of the stronger carbon-deuterium bonds at key metabolic sites on the molecule. informaticsjournals.co.in
Preclinical Studies on Reduced Clearance Rate and Prolonged Half-Life of this compound
The enhanced metabolic stability observed in vitro translates to an improved pharmacokinetic profile in preclinical animal models. researchgate.net Studies in rats and dogs have shown that this compound has a reduced clearance rate compared to ivacaftor. researchgate.netresearchgate.net This slower clearance leads to a prolonged half-life, meaning the drug remains in the system at therapeutic concentrations for a longer period. researchgate.netfrontiersin.orgnih.gov A longer half-life is a desirable characteristic for patient adherence as it can support less frequent dosing. frontiersin.orgresearchgate.net
Interactive Data Table: Preclinical Pharmacokinetic Parameters of this compound vs. Ivacaftor
Compound | Key Pharmacokinetic Feature | Observation in Preclinical Models | Reference |
This compound | Metabolic Stability | Markedly enhanced stability in vitro. | researchgate.netresearchgate.net |
Clearance Rate | Reduced clearance rate. | researchgate.netfrontiersin.org | |
Half-Life | Prolonged half-life. | researchgate.netfrontiersin.org | |
Ivacaftor | Metabolic Stability | More extensively metabolized. | researchgate.net |
Clearance Rate | Higher clearance rate. | frontiersin.org | |
Half-Life | Shorter half-life. | frontiersin.org |
Characterization of Deuterium Isotope Effects on Cytochrome P450-Mediated Metabolism (e.g., CYP3A4/5)
The primary metabolic pathway for ivacaftor involves oxidation by cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5. nih.govpharmgkb.orgdrugbank.com This process primarily occurs at one of the t-butyl groups, leading to the formation of a primary alcohol, hydroxymethyl-ivacaftor (M1), which is then partially oxidized further to a carboxylic acid, ivacaftor-carboxylate (M6). selvita.com
The deuteration of ivacaftor to create this compound (d9-ivacaftor) specifically targets this site of metabolism. selvita.comnih.gov By replacing the nine hydrogen atoms on the metabolically susceptible tert-butyl group with deuterium, the rate of CYP3A4/5-mediated oxidation is significantly reduced. selvita.combocsci.com This is a direct consequence of the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for the enzyme to break. newdrugapprovals.orggoogle.com
Preclinical Translational Research for Potential Once-Daily Dosing Regimens
The attenuated metabolism of this compound due to the deuterium isotope effect directly translates to an improved pharmacokinetic profile, which forms the basis for a potential once-daily dosing regimen. selvita.comfrontiersin.org Ivacaftor itself has a half-life of approximately 12 hours, necessitating twice-daily administration. drugbank.com
Preclinical and early clinical research have shown that this compound exhibits reduced clearance, a longer half-life, and increased systemic exposure (AUC) compared to its non-deuterated counterpart. selvita.combocsci.comfrontiersin.org For instance, a crossover study in healthy volunteers demonstrated a half-life of 15.9 hours for this compound, supporting the feasibility of once-daily administration. nih.govresearchgate.net Animal experiments further corroborate these findings, showing increased Cmax, t1/2, and AUC in both rats and dogs administered this compound versus ivacaftor. bocsci.com The slower rate of metabolism for the deuterated compound was also supported by increased metabolite-to-parent ratios in pharmacokinetic studies. researchgate.net This enhanced pharmacokinetic profile is a key advantage, as a once-daily regimen can improve patient adherence to treatment. nih.govalyftrekhcp.comcff.org
Investigational Research into this compound Metabolites
Understanding the metabolites of a drug is crucial for a complete pharmacological assessment. Research on this compound has included the identification and characterization of its deuterated metabolites and an evaluation of their activity.
As with ivacaftor, this compound is metabolized into two major metabolites. selvita.comnih.gov These are the deuterated versions of the M1 and M6 metabolites of ivacaftor. selvita.comresearchgate.net
Deuterated M1 (d-M1): This metabolite is the result of the oxidation of one methyl moiety on the deuterated t-butyl group to a primary alcohol. selvita.com
Deuterated M6 (d-M6): This is formed by the further oxidation of the d-M1 metabolite to a carboxylic acid. selvita.com
The synthesis and characterization of these deuterated metabolites have been a key part of the preclinical research program for this compound, allowing for their direct study. nih.govresearchgate.net Advanced analytical techniques such as liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS) are standardly used for the identification and structural elucidation of drug metabolites in biological samples. bioivt.comsciex.com
Preclinical in vitro studies were conducted to assess the pharmacological potency of the deuterated metabolites of this compound. nih.gov The research found that the deuterated M1 and M6 metabolites exhibited pharmacological activity equivalent to their corresponding non-deuterated (protio) metabolites, M1 and M6. selvita.comnih.govresearchgate.net
The M1 metabolite of ivacaftor is considered pharmacologically active, with approximately one-sixth the potency of the parent compound. nih.govpharmgkb.orgdrugbank.comeuropa.eu The M6 metabolite is considered to have significantly less activity, with less than one-fiftieth the potency of ivacaftor. selvita.compharmgkb.orgeuropa.eu The preclinical findings for the deuterated metabolites confirm that their activity profile is consistent with that of the original metabolites, indicating that the deuteration did not negatively impact the intrinsic activity of these molecules. nih.govresearchgate.net This is consistent with the general principle that deuterium substitution, due to its similarity in size and shape to hydrogen, is not expected to significantly alter the biochemical potency and selectivity of a drug or its metabolites. google.com
Advanced Research Methodologies and Techniques Applied to Deutivacaftor Studies
Development and Application of Cell-Based High-Throughput Screening Assays for CFTR Modulators
The discovery and optimization of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including deutivacaftor, have heavily depended on cell-based high-throughput screening (HTS) assays. mdpi.comcff.orgersnet.org These assays facilitate the rapid evaluation of extensive libraries of chemical compounds to identify those that can restore the function of defective CFTR proteins. mdpi.comcff.orgersnet.org
A primary method involves the use of Fischer rat thyroid (FRT) cells that are genetically engineered to express mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP). drugs.comresearchgate.net The fundamental principle of this assay is the quenching of YFP fluorescence by iodide that enters the cell through functional CFTR channels. Potentiators like this compound enhance CFTR channel activity, leading to a faster influx of iodide and, consequently, a more rapid decrease in YFP fluorescence. This provides a robust and scalable method for identifying and characterizing potentiator compounds. mdpi.com
These HTS assays were pivotal in the initial identification of the parent compound, ivacaftor, and the subsequent development of this compound. Through systematic structural modifications of ivacaftor and screening of the resulting analogs, researchers successfully identified deuterated versions with improved pharmacokinetic profiles while maintaining or enhancing CFTR potentiation.
State-of-the-Art Spectrometric Techniques for this compound and Metabolite Quantification in Research Samples
The precise quantification of this compound and its metabolites within various biological matrices is fundamental for pharmacokinetic and pharmacodynamic investigations. Advanced spectrometric techniques have delivered the required sensitivity and specificity for these critical measurements.
Multiple Reaction Monitoring Mass Spectrometry (MRM/MS)
Multiple Reaction Monitoring Mass Spectrometry (MRM/MS) is a highly selective and sensitive technique for quantifying this compound in complex biological samples. researchgate.netnih.gov This method involves selecting a specific precursor ion of this compound in the first mass spectrometer, fragmenting it, and then selecting a specific product ion in the second mass spectrometer. nih.govsciex.comnih.govnews-medical.net This two-stage filtering process significantly minimizes background interference, thereby enhancing detection specificity. nih.govsciex.comnih.govnews-medical.net
In research applications, MRM/MS methods have been developed and validated for the concurrent measurement of this compound and its primary metabolites. researchgate.netresearchgate.netmdpi.comresearchgate.net These assays are noted for their high selectivity, broad dynamic range, and minimal matrix effects, making them well-suited for analyzing samples from preclinical and clinical research. researchgate.netresearchgate.netmdpi.comresearchgate.net
Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for quantitative bioanalysis due to its exceptional accuracy and precision. researchgate.netmdpi.compreprints.org This technique utilizes a stable isotope-labeled internal standard (SIL-IS) of the analyte. researchgate.netmdpi.compreprints.org For this compound, which is itself a deuterated compound, a different isotopically labeled version, such as one containing Carbon-13 (¹³C), would be synthesized to serve as the internal standard.
The SIL-IS is chemically identical to this compound and co-elutes during liquid chromatography but is distinguishable by the mass spectrometer due to its mass difference. By introducing a known quantity of the SIL-IS to the sample at the start of preparation, any loss of the analyte during extraction and analysis can be accurately corrected by measuring the analyte-to-SIL-IS ratio. This mitigates the influence of matrix effects and instrument response variability, yielding highly reliable quantitative data. LC-MS/MS methods have been crucial for accurately determining this compound concentrations in research samples, providing essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.comresearchgate.netmdpi.com
Utilization of In Vitro and Ex Vivo Model Systems for Comprehensive CFTR Function Analysis
To achieve a more profound understanding of this compound's functional impact on CFTR, researchers have turned to advanced in vitro and ex vivo models that more accurately reflect the physiological conditions of the airways in individuals with cystic fibrosis.
Advanced Primary Human Bronchial Epithelial Cell Culture Models
Primary human bronchial epithelial (HBE) cells, obtained from the lungs of individuals with cystic fibrosis who have specific CFTR mutations, are an invaluable resource for the preclinical assessment of CFTR modulators. drugs.comvrtx.com When cultured at an air-liquid interface (ALI), these cells differentiate into a pseudostratified epithelium that mimics key features of the native airway, including the presence of ciliated and mucus-producing cells.
In the context of this compound research, HBE-ALI cultures have been employed to evaluate the drug's capacity to restore CFTR-mediated chloride transport. drugs.comvrtx.com The function of the CFTR channel is typically assessed using a Ussing chamber, which measures ion transport across the epithelial layer. drugs.com Studies utilizing HBE cells with various CFTR mutations have confirmed that this compound effectively potentiates the function of mutated CFTR proteins, resulting in a marked increase in chloride secretion. drugs.comvrtx.com These models have been critical in characterizing the efficacy of this compound across a spectrum of CFTR genotypes. drugs.comvrtx.com
Development and Application of CFTR Organoid Models in Research
The development of intestinal organoids from rectal biopsies of individuals with cystic fibrosis has emerged as a powerful tool for personalized medicine research. researchgate.netmdpi.comrug.nl These three-dimensional "mini-guts" are composed of a single layer of epithelial cells, including those that express CFTR, surrounding a central lumen. researchgate.netmdpi.comrug.nl
CFTR function in these organoids is evaluated by measuring their forskolin-induced swelling (FIS). researchgate.netrug.nl Forskolin activates CFTR, and in the presence of a potentiator like this compound, the increased ion and water flow into the lumen causes the organoids to swell. researchgate.netrug.nl The FIS assay in CFTR organoids has been utilized to assess the responsiveness of an individual's specific CFTR mutations to this compound. researchgate.netresearchgate.net Research has indicated a strong correlation between organoid swelling in response to CFTR modulators and the clinical benefits observed in patients, underscoring the translational value of this model system. researchgate.netresearchgate.netrug.nl
Selection and Utility of Appropriate Animal Models in Preclinical CFTR Modulator Investigation
The preclinical evaluation of CFTR modulators, including the deuterated potentiator this compound, relies heavily on the use of appropriate animal models. These models are critical for investigating disease pathogenesis and for testing the efficacy of novel therapies. uiowa.edu However, no single animal model perfectly recapitulates all aspects of human cystic fibrosis (CF), necessitating a careful selection based on the specific research question. atsjournals.org
Mouse Models: Genetically modified mice have been a cornerstone of CF research for decades due to their cost-effectiveness, rapid reproductive cycle, and the availability of genetic manipulation tools. atsjournals.orgresearchgate.net Various mouse lines have been developed, including those with specific CF-causing mutations like F508del and G551D, as well as knockout models that produce no functional CFTR protein. uab.edu While invaluable for studying certain aspects of CF pathology, such as the intestinal electrophysiological defect, mice fail to spontaneously develop the characteristic lung disease seen in humans. researchgate.netuab.edu To overcome the limitation that murine CFTR is not responsive to human-targeted modulators, "humanized" mouse models have been generated, which express human CFTR (hCFTR) on a mouse CFTR knockout background. nih.gov These models are suitable for testing pharmacological interventions. nih.gov
Ferret and Pig Models: Larger animal models, such as ferrets and pigs, offer significant advantages as they more closely mimic human CF pathophysiology. atsjournals.org Both CF pigs and ferrets develop lung disease with features like inefficient mucociliary clearance, inflammation, and susceptibility to infection, which are hallmarks of human CF. atsjournals.org They also exhibit pancreatic and gastrointestinal manifestations similar to those in humans. atsjournals.orgdiabetesjournals.org Ferret models carrying the G551D mutation have been instrumental in demonstrating the efficacy of early intervention with potentiators like ivacaftor, showing that treatment can prevent the development of multi-organ disease. nih.govnih.gov Similarly, CF pigs exhibit glycemic abnormalities and pancreatic pathology at birth, making them a valuable model for studying CF-related diabetes (CFRD). diabetesjournals.org However, the high cost, complex breeding, and lower survival rates of these larger models can limit their extensive use. uab.edu
Rat and Rabbit Models: The CF rat is a more recent addition to the available models. It fills an important niche between the cost-effective but limited mouse models and the more physiologically relevant but expensive large animal models. uab.edu CF rats develop airway mucus abnormalities and can be used to study the effects of modulator therapies on mucociliary transport. atsjournals.org Humanized rat models, such as the hG551D rat, respond to CFTR modulators and are particularly useful for studying chronic airway inflammation due to the wider availability of immunological reagents compared to pigs and ferrets. atsjournals.org The CF rabbit is also a newer, less established model. atsjournals.org
The selection of an animal model is therefore a trade-off between physiological relevance, cost, and the specific biological question being addressed. While mice are used for initial high-throughput screening, ferrets, pigs, and rats are crucial for more detailed preclinical studies that require a model with human-like lung and pancreatic pathology.
Animal Model | Key Characteristics & Utility | Limitations | Reference |
---|---|---|---|
Mouse (Mus musculus) | Cost-effective, rapid breeding, extensive genetic tools. Used for studying intestinal defects and for initial drug screening. Humanized models available. | Does not spontaneously develop human-like lung disease. Murine CFTR not responsive to many human modulators. | atsjournals.orgresearchgate.netnih.gov |
Ferret (Mustela putorius furo) | Develops progressive lung and pancreatic disease similar to humans. Useful for studying early intervention and long-term treatment effects. CFTR is responsive to human modulators. | Higher cost and maintenance, longer reproductive cycle than mice. | atsjournals.orgnih.gov |
Pig (Sus scrofa) | Pulmonary anatomy and pathophysiology closely mimic humans. Develops lung, pancreatic, and intestinal disease. Valuable for studying CFRD. | Very high cost, large size, complex husbandry, poor survival rates. | atsjournals.orguab.edudiabetesjournals.org |
Rat (Rattus norvegicus) | Fills niche between mouse and large animal models. Develops airway mucus abnormalities. Humanized models are responsive to modulators and useful for immunological studies. | Newer model, less established for translatability compared to pigs and ferrets. | uab.eduatsjournals.org |
Computational and Structural Biology Approaches in this compound Research
Understanding the precise mechanism of action of CFTR modulators like this compound at a molecular level is paramount for rational drug design and optimization. Computational and structural biology approaches have become indispensable tools in this endeavor, providing high-resolution insights into the interaction between drugs and the CFTR protein. mdpi.com These methods have been crucial in moving from broad screening campaigns to targeted drug development.
Molecular Modeling and In Silico Docking Studies of this compound with CFTR
Molecular modeling and in silico docking are computational techniques used to predict how a small molecule, such as this compound, binds to its protein target. For years, the absence of a high-resolution structure of the full-length CFTR protein was a major obstacle for these studies. mdpi.com However, with recent advances in structural biology, detailed models of CFTR are now available, enabling sophisticated docking analyses. mdpi.comresearchgate.net
These studies have been instrumental in identifying the binding sites of various CFTR modulators. For potentiators like ivacaftor, the parent compound of this compound, docking studies initially suggested that the binding site was likely located on the membrane-spanning domains (MSDs) rather than the nucleotide-binding domains (NBDs). mdpi.com Subsequent computational and experimental work has confirmed that potentiators bind within a pocket at the protein-lipid interface, formed by several transmembrane helices (TMs). mdpi.com Specifically, integrative approaches combining molecular docking with other analyses have identified key residues within a crevice in the MSDs as critical for the proper positioning of ivacaftor. mdpi.com For correctors such as tezacaftor, which is co-formulated with this compound, docking experiments have proposed a multi-domain binding pocket at the interface of NBD1 and intracellular loop 4 (ICL4). frontiersin.org
By simulating the interaction between this compound and the CFTR protein, researchers can predict binding affinity, identify key amino acid interactions, and understand how the drug stabilizes the open-channel conformation. This information provides a feasible and reliable protocol for the rational design of new and more effective modulators. mdpi.com
Application of Cryo-Electron Microscopy and X-ray Crystallography in CFTR Modulator Structural Elucidation
The fields of X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have revolutionized our understanding of CFTR structure and function. mdpi.com These techniques provide static, high-resolution snapshots of the protein's architecture, allowing researchers to visualize the exact locations where modulator drugs bind.
While X-ray crystallography has been used to determine the structures of isolated CFTR domains, such as NBD1, for many years, obtaining crystals of the full-length, flexible membrane protein proved challenging. embopress.orgrupress.org The recent "resolution revolution" in cryo-EM has been a game-changer, enabling the determination of the near-atomic structure of the entire human CFTR protein in various conformational states and in complex with modulators. mdpi.commdpi.com
Cryo-EM studies have provided definitive evidence for the binding sites of potentiators. A landmark study determined the structure of human CFTR in complex with ivacaftor at 3.3 Å resolution (PDB: 6O2P). mdpi.com This structure revealed that ivacaftor binds within a cleft formed by TM helices 4, 5, and 8, confirming predictions from molecular modeling. mdpi.com Another study determined the structure with the investigational potentiator GLPG1837, showing it binds to the same site despite being chemically different from ivacaftor. Similarly, cryo-EM structures of CFTR bound to correctors like lumacaftor and tezacaftor have elucidated their mechanism of action, showing they bind to a hydrophobic pocket within MSD1, thereby stabilizing this domain. mdpi.com These structural insights are invaluable for understanding how combinations of correctors and potentiators, such as the one including this compound, work synergistically to restore CFTR function. mdpi.com
Complex | Technique | Resolution | Key Findings | PDB ID | Reference |
---|---|---|---|---|---|
Human CFTR + Ivacaftor | Cryo-EM | 3.3 Å | Ivacaftor binds at the protein-lipid interface in a cleft formed by TM helices 4, 5, and 8. | 6O2P | mdpi.com |
Human CFTR + GLPG1837 | Cryo-EM | 3.2 Å | Binds to the same potentiator hotspot as ivacaftor within the transmembrane region. | N/A in source | |
Human CFTR + VX-809 (Lumacaftor) | Cryo-EM | N/A in source | Binds directly to a hydrophobic internal pocket within the MSD1 domain. | 7SVR | mdpi.com |
Human CFTR + CFTRinh-172 | Cryo-EM | 3.6 Å | Inhibitor binds inside the pore, interacting with residues from five different transmembrane segments. | 8V81 | ebi.ac.uk |
Future Directions in Deutivacaftor Research and the Science of Cftr Modulation
Continued Optimization of Deutivacaftor and Related CFTR Modulator Chemical Structures
The success of this compound has spurred further exploration into optimizing its chemical structure and designing novel CFTR modulators with enhanced pharmacological profiles.
Exploration of Advanced Deuteration Strategies for Improved Pharmacological Properties
Deuteration, the strategic replacement of hydrogen atoms with deuterium, has proven effective in improving the pharmacokinetic properties of drugs by slowing down their metabolism. informaticsjournals.co.inresearchgate.net In the case of this compound, this strategy led to a longer half-life compared to its predecessor, ivacaftor, allowing for once-daily dosing. alyftrekhcp.comresearchgate.net Future research in this area will likely focus on:
Selective Deuteration: Investigating the impact of deuterium placement at various "soft spots" on the molecule to fine-tune metabolic pathways and potentially reduce the formation of specific metabolites. nih.gov
Multi-site Deuteration: Exploring the effects of incorporating deuterium at multiple positions within the molecule to further enhance metabolic stability and prolong the drug's action. nih.gov
Kinetic Isotope Effect Studies: Conducting in-depth in vitro studies to better predict the in vivo pharmacokinetic advantages of different deuteration patterns, considering the complex mechanisms of metabolizing enzymes like cytochrome P450. plos.org
The goal of these advanced strategies is to develop drugs with even more favorable pharmacokinetic profiles, potentially leading to lower dosing requirements and an improved safety margin. researchgate.netnih.gov
Research into Expanding the Efficacy Spectrum of this compound-Based Therapies to Broader CFTR Mutation Classes
While combination therapies including this compound are effective for a large percentage of individuals with CF, particularly those with at least one F508del mutation, a significant portion of the patient population with other mutations still lacks effective treatment options. patsnap.comersnet.org A major focus of future research is to expand the benefits of CFTR modulation to these individuals.
Clinical trials are underway to evaluate the efficacy of this compound-containing regimens in patients with a wider range of CFTR mutations. cff.org The "vanza triple" (vanzacaftor/tezacaftor/deutivacaftor) has already been approved for patients with at least one F508del mutation or other responsive mutations, including some that did not respond to previous modulators. myacare.comxtalks.com
Table 1: Expansion of CFTR Mutation Coverage
Therapy | Expanded Mutation Coverage |
---|
Future strategies to broaden efficacy may include:
Combination with Novel Modulators: Investigating the use of this compound-based therapies in combination with new classes of modulators, such as amplifiers or stabilizers, which target different aspects of CFTR protein production and function. capes.gov.brersnet.org
Therapies for Nonsense Mutations: Researching approaches like the use of read-through agents in conjunction with modulators to treat patients with nonsense mutations, which currently represent a major unmet need. frontiersin.orgnih.gov
Long-Term Molecular and Cellular Impact Research of Sustained CFTR Function Restoration by this compound
The long-term effects of sustained CFTR function restoration are a critical area of ongoing investigation. While short-term clinical benefits are well-documented, understanding the deeper molecular and cellular consequences of these therapies is essential for optimizing long-term patient care.
Research in this area will likely focus on:
Reversal of Chronic Pathophysiology: Investigating the extent to which restored CFTR function can reverse established organ damage, such as chronic inflammation and mucus accumulation in the lungs. mdpi.comjyoungpharm.org
Impact on Cellular Homeostasis: Studying the long-term effects on cellular processes beyond ion transport, including inflammation, oxidative stress, and microbiome composition. mdpi.comnih.gov
Biomarker Development: Identifying sensitive biomarkers that can track the long-term course of disease modification in response to modulator therapy, which could help in personalizing treatment strategies. researchgate.net
Long-term clinical trials and observational studies are crucial for gathering this vital information. jyoungpharm.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Understanding this compound's Biological Effects
Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools for gaining a comprehensive understanding of the biological effects of this compound and other CFTR modulators. biobide.comnih.gov
Table 2: Applications of Omics Technologies in this compound Research
Omics Field | Potential Application |
---|---|
Genomics | Identifying genetic modifiers that influence patient response to therapy. biobide.com |
Proteomics | Analyzing changes in protein expression and function in response to treatment. humanspecificresearch.orguninet.edu |
Metabolomics | Studying alterations in metabolic pathways following CFTR function restoration. humanspecificresearch.orguninet.edu |
Transcriptomics | Examining changes in gene expression patterns in response to the drug. humanspecificresearch.org |
| Multi-omics Integration | Combining data from different omics fields to build comprehensive models of drug action and disease modification. nih.govmdpi.com |
By integrating these technologies, researchers can:
Uncover the complex molecular networks that are impacted by CFTR modulation. mdpi.com
Identify novel biomarkers for predicting treatment response and monitoring long-term outcomes. uninet.edu
Pave the way for more personalized treatment approaches based on an individual's unique molecular profile. biobide.comhumanspecificresearch.org
Development of Novel Preclinical Models and Research Tools for Translational CFTR Research
To accelerate the development of the next generation of CFTR modulator therapies, robust and predictive preclinical models are essential. nih.gov These models bridge the gap between laboratory research and clinical trials.
Significant progress has been made in developing advanced in vitro models, including:
Patient-Derived Organoids: Three-dimensional cultures of intestinal or airway cells grown from patient biopsies. nih.govresearchgate.net These "mini-organs" can be used for high-throughput screening of new drugs and can help predict individual patient responses to therapy. nih.govtandfonline.com
Induced Pluripotent Stem Cells (iPSCs): Stem cells generated from patient's own cells that can be differentiated into various cell types, such as lung or intestinal epithelial cells, for disease modeling and drug testing. nih.govresearchgate.net
Organ-on-a-Chip Models: Microfluidic devices that mimic the structure and function of human organs, providing a more physiologically relevant environment for drug screening. researchgate.net
In addition to in vitro models, the development of new animal models, such as the G542X rat model for studying nonsense mutations, provides an invaluable tool for in vivo validation of potential therapies. frontiersin.org These advanced models will be instrumental in testing novel therapeutic strategies, including gene-based therapies, and will be critical for advancing personalized medicine in CF. nih.gov
Strategic Positioning of this compound in the Evolving Landscape of Precision Medicine Research for Cystic Fibrosis
The advent of highly effective CFTR modulator therapies, particularly the triple-combination of elexacaftor/tezacaftor/ivacaftor (ETI), has been a landmark achievement in the precision treatment of cystic fibrosis. analesdepediatria.org The strategic positioning of this compound is best understood as a "next-generation" advancement, designed to build upon the success of ETI with key refinements. This compound is a component of a new once-daily triple combination therapy, alongside the correctors vanzacaftor and tezacaftor. mdpi.commyacare.comritzau.dk This regimen, known as Alyftrek in the UK, aims to further optimize CFTR protein function. vrtx.comwww.gov.ukcff.org
The primary strategic advantage of the vanzacaftor/tezacaftor/deutivacaftor (VTD) combination lies in its potential to provide superior restoration of CFTR function while offering a more convenient dosing schedule. researchgate.netvrtx.com Clinical trials have been designed to directly compare its efficacy and safety against the current standard of care, ETI. The results from these head-to-head studies position the this compound-containing regimen as a new therapeutic option for a majority of the CF population, including those with at least one F508del mutation. www.gov.ukeuropeanpharmaceuticalreview.com
Key findings from Phase 3 clinical trials (SKYLINE 102, SKYLINE 103, and RIDGELINE 105) highlight the strategic value of this new combination:
Non-inferiority in Lung Function : The VTD regimen was found to be non-inferior to ETI in improving percent predicted forced expiratory volume in one second (ppFEV₁), a primary measure of lung function in CF. mdpi.comvrtx.comeuropeanpharmaceuticalreview.com
Superiority in Biomarker of CFTR Function : A key differentiator is the superior reduction in sweat chloride concentration achieved with the VTD regimen compared to ETI. vrtx.comeuropeanpharmaceuticalreview.com Sweat chloride levels are a direct indicator of CFTR protein function, and bringing these levels closer to normal is a major therapeutic goal. nih.gov In one study, 95% of children treated with the VTD combination achieved a sweat chloride level below the diagnostic threshold of 60 mmol/L. europeanpharmaceuticalreview.com
Once-Daily Dosing : this compound's enhanced pharmacokinetic profile allows the entire triple-combination regimen to be administered once daily. researchgate.netcff.org This contrasts with the twice-daily administration required for some components of the ETI regimen, potentially reducing treatment burden and improving patient adherence. mdpi.comvrtx.com
The push toward therapies that can restore CFTR function to near-normal levels is a central theme in modern CF research. nih.gov The superior sweat chloride reduction seen with the this compound combination suggests it may bring patients closer to this goal, which researchers hope will translate to better long-term clinical outcomes and a reduced risk of CF-related complications. vrtx.comnih.gov
However, the landscape of precision medicine in CF is also defined by its remaining challenges. nih.gov A significant minority of patients have mutations that are unresponsive to any currently available modulator therapy. nih.govnih.gov Therefore, while this compound and its combination represent a significant refinement for the majority, the ultimate goal of the CF research community is to develop effective therapies for 100% of the patient population. www.gov.uk This involves continued investment in theratyping to identify which rare mutations respond to existing drugs and pioneering new therapeutic modalities like gene and mRNA therapies for those with non-responsive genotypes. jyoungpharm.orgnih.govnih.gov
Interactive Data Table: Phase 3 Clinical Trial Outcomes of Vanzacaftor/Tezacaftor/Deutivacaftor
This table summarizes key findings from comparative studies.
Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor (VTD) Result | Comparison to Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Citation(s) |
---|---|---|---|
Lung Function (ppFEV₁) | Significant improvement from baseline | Non-inferior | mdpi.comvrtx.comeuropeanpharmaceuticalreview.comnih.gov |
Sweat Chloride (SwCl) Levels | Significant reduction from baseline | Superior reduction | vrtx.comeuropeanpharmaceuticalreview.com |
Dosing Regimen | Once-daily | More convenient than twice-daily components of ETI | mdpi.comresearchgate.netvrtx.com |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for assessing Deutivacaftor's efficacy in enhancing CFTR channel function?
- Methodological Answer: Utilize in vitro models such as Fischer rat thyroid (FRT) cells expressing CFTR mutants (e.g., F508del) to measure chloride ion transport via electrophysiological assays (e.g., Ussing chambers) . Primary human bronchial epithelial (HBE) cell cultures from CF patients can validate physiological relevance. Include negative controls (CFTR inhibitors like CFTRinh-172) and positive controls (ivacaftor) to benchmark potency .
Q. How should clinical trials evaluating this compound’s pharmacokinetics (PK) be designed to ensure reproducibility?
- Methodological Answer: Phase 1 trials should employ randomized, double-blind, placebo-controlled crossover designs with strict inclusion criteria (e.g., CF patients ≥6 years, confirmed F508del mutation). Measure plasma concentrations at multiple timepoints post-dose and correlate with sweat chloride levels. Use population PK modeling to account for inter-individual variability and ensure sample sizes are statistically powered (α=0.05, β=0.2) .
Q. What biomarkers are critical for quantifying this compound’s mechanism of action in preclinical studies?
- Methodological Answer: Primary biomarkers include:
- Sweat chloride concentration (gold standard for CFTR function).
- Nasal potential difference (NPD) measurements to assess ion transport.
- CFTR protein maturation (Western blotting for Band C quantification).
Ensure assays are performed in triplicate with standardized protocols to minimize variability .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to distinguish this compound’s potentiator activity from other CFTR modulators (e.g., ivacaftor)?
- Methodological Answer: Conduct head-to-head comparisons using dose-response curves (0.1–10 μM range) in FRT cells. Measure half-maximal effective concentration (EC50) and maximal efficacy (Emax) for CFTR activation. Employ high-throughput screening with fluorescent membrane potential dyes (e.g., FLIPR) to assess kinetics. Validate specificity using CFTR knockout models .
Q. What statistical approaches are recommended for analyzing contradictory data between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer: Apply mixed-effects models to account for intersubject variability in clinical data. Perform meta-analyses of preclinical studies to identify confounding factors (e.g., cell type differences, assay conditions). Use sensitivity analyses to test hypotheses such as protein binding or tissue penetration limitations .
Q. How should long-term safety studies for this compound be structured to evaluate rare adverse events?
- Methodological Answer: Design prospective cohort studies with ≥5-year follow-up periods. Integrate real-world data (RWD) from CF registries (e.g., CFF Patient Registry) and apply time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models). Include liver function tests (ALT/AST) and ophthalmologic exams to monitor known risks of CFTR modulators .
Q. What methodologies can resolve discrepancies in this compound’s efficacy across CFTR mutation subtypes?
- Methodological Answer: Use patient-derived organoids to test drug response across mutations (e.g., G551D, R117H). Apply RNA sequencing to identify mutation-specific CFTR splicing variants. Stratify clinical trial data by mutation class (I-VI) and use ANOVA to detect subgroup efficacy differences .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in this compound’s preclinical data?
- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document experimental conditions (e.g., cell passage number, media batch).
- Deposit raw data (e.g., electrophysiology traces) in public repositories (Zenodo, Figshare).
- Use standardized CFTR assay protocols from the CF Foundation Therapeutics Lab .
Q. What are best practices for integrating this compound trial data with historical CFTR modulator datasets?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.